molecular formula C13H12F3NO3 B12101944 1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Katalognummer: B12101944
Molekulargewicht: 287.23 g/mol
InChI-Schlüssel: SBYMLSAEAHYTBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a carboxylic acid functional group

Vorbereitungsmethoden

The synthesis of 1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a substituted amine with a carboxylic acid derivative, followed by cyclization under acidic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings.

Analyse Chemischer Reaktionen

1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the pyrrolidine ring contributes to its overall bioactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-Methyl-5-oxo-2-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid include:

Eigenschaften

Molekularformel

C13H12F3NO3

Molekulargewicht

287.23 g/mol

IUPAC-Name

1-methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H12F3NO3/c1-17-10(18)6-9(12(19)20)11(17)7-2-4-8(5-3-7)13(14,15)16/h2-5,9,11H,6H2,1H3,(H,19,20)

InChI-Schlüssel

SBYMLSAEAHYTBE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.